N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, an isoxazole ring, and a dimethoxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base.
Formation of 3,4-dimethoxyphenylacetyl chloride: The acid is then converted to the corresponding acyl chloride using thionyl chloride.
Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine: This intermediate is prepared by the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride.
Coupling with 2-thiophenecarboxylic acid: The amine is then coupled with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Cyclization to form the isoxazole ring: The final step involves the cyclization of the intermediate with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide]
- N-[3-(3,4-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide]
- N-[3-(2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide]
Uniqueness
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of a thienyl group, an isoxazole ring, and a dimethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-12-18(13(2)29-24-12)20(26)23-21-15(8-10-30-21)19(25)22-9-7-14-5-6-16(27-3)17(11-14)28-4/h5-6,8,10-11H,7,9H2,1-4H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKPFCFDFFNTIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.